molecular formula C10H10Cl2N2O B11949415 1-Allyl-3-(3,5-dichlorophenyl)urea CAS No. 126671-11-2

1-Allyl-3-(3,5-dichlorophenyl)urea

Katalognummer: B11949415
CAS-Nummer: 126671-11-2
Molekulargewicht: 245.10 g/mol
InChI-Schlüssel: YKCKWOQEAZKDJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-3-(3,5-dichlorophenyl)urea is an organic compound with the molecular formula C10H10Cl2N2O and a molecular weight of 245.11 g/mol . This compound is characterized by the presence of an allyl group attached to a urea moiety, which is further substituted with a 3,5-dichlorophenyl group. It is primarily used in research settings and is known for its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Allyl-3-(3,5-dichlorophenyl)urea typically involves the reaction of 3,5-dichloroaniline with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3,5-dichloroaniline} + \text{allyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Analyse Chemischer Reaktionen

1-Allyl-3-(3,5-dichlorophenyl)urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Allyl-3-(3,5-dichlorophenyl)urea has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-Allyl-3-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

1-Allyl-3-(3,5-dichlorophenyl)urea can be compared with other similar compounds, such as:

  • 1-Allyl-3-(2,5-dichlorophenyl)urea
  • 1-Allyl-3-(3,4-dichlorophenyl)urea
  • 1-Allyl-3-(2,4-dichlorophenyl)urea

These compounds share a similar core structure but differ in the position of the chlorine substituents on the phenyl ring. The unique positioning of the chlorine atoms in this compound contributes to its distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

126671-11-2

Molekularformel

C10H10Cl2N2O

Molekulargewicht

245.10 g/mol

IUPAC-Name

1-(3,5-dichlorophenyl)-3-prop-2-enylurea

InChI

InChI=1S/C10H10Cl2N2O/c1-2-3-13-10(15)14-9-5-7(11)4-8(12)6-9/h2,4-6H,1,3H2,(H2,13,14,15)

InChI-Schlüssel

YKCKWOQEAZKDJC-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC(=O)NC1=CC(=CC(=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.